3-Pyrimidin-5-ylaniline
Overview
Description
3-Pyrimidin-5-ylaniline is a chemical compound that is part of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 3-Pyrimidin-5-ylaniline, they do provide insights into various pyrimidine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the characteristics of 3-Pyrimidin-5-ylaniline.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves cyclization reactions and condensations with various reagents. For instance, the synthesis of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines involves cyclocondensation of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones, catalyzed by Ti(Oi-Pr)4 or BF3·OEt2 . Similarly, the synthesis of 3-pyrimidin-5-ylpropanamides is achieved through a microwave-assisted, chemoselective reaction involving arylidene-Meldrum's acid and 6-hydroxypyrimidin-4(3H)-one .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often elucidated using techniques such as X-ray crystallography and density functional theory (DFT). For example, the crystal structure of a pyrimidine derivative was determined, and the optimized geometric bond lengths and bond angles were compared with X-ray diffraction values . The molecular electrostatic potential (MEP) surface map of related molecules can also be investigated with theoretical calculations .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including bromination and heterocyclization. For instance, 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids pyrimidin-2-ylamides are brominated at position 5 of the pyrimidine ring, except for the 1-allyl derivative, which undergoes heterocyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be quite diverse, depending on the substituents and the structure of the compound. Some compounds exhibit antimicrobial activity , while others show antiproliferative activity against various cancer cell lines . The solubility, melting points, and stability of these compounds can vary widely and are important for their potential applications in medicinal chemistry.
Relevant Case Studies
Several of the papers discuss the biological evaluation of pyrimidine derivatives. For example, one study synthesized a compound for the fractalkine receptor (CX3CR1) but found it had lower binding affinity than expected . Another study reported marked inhibition against the proliferation of human cancer cell lines by a synthesized pyrimidine derivative, showing promising anticancer activity . These case studies highlight the potential therapeutic applications of pyrimidine derivatives and the importance of structure-activity relationship studies.
Scientific Research Applications
Pyrimidine derivatives, which “3-Pyrimidin-5-ylaniline” is a part of, have been tested for biological activity and have widespread therapeutic applications . This is due to their presence in the structure of DNA and RNA . But again, the specific details about “3-Pyrimidin-5-ylaniline” are not provided.
- “3-Pyrimidin-5-ylaniline” is a chemical compound with the molecular formula C10H9N3 . It’s a part of the pyrimidine derivatives family .
- Pyrimidine derivatives have been tested for biological activity and have widespread therapeutic applications . This is due to their presence in the structure of DNA and RNA .
- The compound is available for purchase from various chemical suppliers, but the specific applications are not listed .
- “3-Pyrimidin-5-ylaniline” is a chemical compound with the molecular formula C10H9N3 . It’s a part of the pyrimidine derivatives family .
- Pyrimidine derivatives have been tested for biological activity and have widespread therapeutic applications . This is due to their presence in the structure of DNA and RNA .
- The compound is available for purchase from various chemical suppliers, but the specific applications are not listed .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-pyrimidin-5-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-3-1-2-8(4-10)9-5-12-7-13-6-9/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEIKJMNXHOFHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428139 | |
Record name | 3-pyrimidin-5-ylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrimidin-5-ylaniline | |
CAS RN |
69491-59-4 | |
Record name | 3-(5-Pyrimidinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69491-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-pyrimidin-5-ylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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